molecular formula C24H24N6O2 B2509223 7-methyl-2-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-5-phenyl-[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one CAS No. 1251590-20-1

7-methyl-2-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-5-phenyl-[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one

Cat. No. B2509223
CAS RN: 1251590-20-1
M. Wt: 428.496
InChI Key: DOCUPGGIWGPXQD-UHFFFAOYSA-N
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Description

7-methyl-2-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-5-phenyl-[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one is a useful research compound. Its molecular formula is C24H24N6O2 and its molecular weight is 428.496. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Evaluation

The compound is utilized in the synthesis and evaluation of its biological activities, primarily focusing on antihypertensive, analgesic, anticancer, anti-inflammatory, and antimicrobial effects. Research indicates that derivatives of this compound show promise in various therapeutic areas due to their structural similarity with known active compounds such as prazosin, which is known for its antihypertensive activity. The synthesis involves incorporating different moieties like morpholine, piperidine, or piperazine, which have been prepared and tested for their biological activities, showing significant antihypertensive results in some cases (Bayomi et al., 1999).

Structural Characterization and Analgesic Potential

Structural characterization of analgesic isothiazolopyridines derivatives reveals the importance of the molecular structure in their analgesic action. The compound's structure facilitates interactions such as hydrogen bonds and π…π interactions, contributing to its potential analgesic properties. Theoretical calculations and computational investigations help in understanding the correlation between molecular geometry, electronic parameters, and biological activity, indicating that the charge distribution on piperazine N atoms and the conformation of the side chain are essential factors (Karczmarzyk & Malinka, 2008).

Anticancer and Anti-inflammatory Agents

Novel pyrazolopyrimidines derivatives synthesized from this compound have shown significant anticancer and anti-5-lipoxygenase activities. These derivatives were prepared via a series of chemical reactions and screened for their cytotoxic effects against cancer cell lines and for 5-lipoxygenase inhibition activities. The results demonstrated that some of these derivatives have the potential to be developed as anticancer and anti-inflammatory agents, contributing valuable insights into the structure-activity relationship (SAR) of these molecules (Rahmouni et al., 2016).

Antimicrobial and Anti-inflammatory Applications

Further studies on the derivatives of this compound reveal their potential as antimicrobial and anti-inflammatory agents. The synthesis of new thiazolopyrimidines and their evaluation for antimicrobial and antitumor activities highlight the compound's versatility in generating pharmacologically active molecules. Some tested compounds exhibited promising antimicrobial and antitumor activities, emphasizing the potential of this compound as a precursor for developing new therapeutic agents (El-Bendary, El-Sherbeny, & Badria, 1998).

Mechanism of Action

Biochemical Analysis

Biochemical Properties

7-methyl-2-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-5-phenyl-[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one: plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to bind to dopamine D2 and D3 receptors, exhibiting high affinity and selectivity . The nature of these interactions involves hydrogen bonding and hydrophobic interactions, which stabilize the compound-receptor complex and modulate receptor activity.

Cellular Effects

The effects of This compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the c-Met kinase pathway, leading to changes in cell proliferation and apoptosis in cancer cell lines . Additionally, it can alter gene expression profiles, resulting in the upregulation or downregulation of specific genes involved in cellular metabolism and growth.

Molecular Mechanism

The molecular mechanism of This compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to dopamine receptors through hydrogen bonds and hydrophobic interactions, leading to receptor activation or inhibition . This binding modulates downstream signaling pathways, resulting in altered cellular responses. Additionally, the compound can inhibit c-Met kinase activity, thereby affecting cell proliferation and survival .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of This compound change over time. The compound exhibits stability under various conditions, but it may undergo degradation over extended periods. Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged receptor activation or inhibition and persistent changes in gene expression .

Dosage Effects in Animal Models

The effects of This compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as modulation of dopamine receptor activity and inhibition of c-Met kinase . At higher doses, it may cause toxic or adverse effects, including neurotoxicity and hepatotoxicity. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing significant toxicity.

Metabolic Pathways

This compound: is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound can affect metabolic flux and alter metabolite levels, leading to changes in cellular energy balance and biosynthetic processes .

Transport and Distribution

The transport and distribution of This compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. The compound’s distribution can affect its bioavailability and efficacy in target tissues .

Subcellular Localization

The subcellular localization of This compound is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization can influence its interactions with biomolecules and its overall biochemical effects .

properties

IUPAC Name

7-methyl-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-5-phenyl-[1,2,4]triazolo[4,3-c]pyrimidin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N6O2/c1-18-16-21-26-29(24(32)30(21)23(25-18)19-8-4-2-5-9-19)17-22(31)28-14-12-27(13-15-28)20-10-6-3-7-11-20/h2-11,16H,12-15,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOCUPGGIWGPXQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NN(C(=O)N2C(=N1)C3=CC=CC=C3)CC(=O)N4CCN(CC4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.